Methyl 3-methoxy-6-methyl-2-nitrobenzoate
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Overview
Description
Methyl 3-methoxy-6-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-6-methyl-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation reactions. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by methylation and methoxylation to introduce the methoxy and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-6-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 3-methoxy-6-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 3-methoxy-6-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-6-4-5-7(15-2)9(11(13)14)8(6)10(12)16-3/h4-5H,1-3H3 |
InChI Key |
JQCOOFXLHWQYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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